molecular formula C18H21NO4S B2900637 Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 331750-13-1

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

Numéro de catalogue: B2900637
Numéro CAS: 331750-13-1
Poids moléculaire: 347.43
Clé InChI: XWXIKNILTNQOQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14(2)15-9-11-16(12-10-15)19(13-18(20)23-3)24(21,22)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXIKNILTNQOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and Crystallographic Profiling of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate (Empirical Formula: C₁₈H₂₁NO₄S) is a highly functionalized sulfonamide derivative. Molecules of this class are of paramount interest in medicinal chemistry due to their conformational flexibility and their ability to participate in robust intermolecular hydrogen-bonding networks.

Understanding the precise three-dimensional architecture of this molecule is critical for rational drug design. The steric bulk of the 4-isopropylphenyl group, combined with the rotational degrees of freedom of the methyl glycinate moiety, dictates the molecule's solid-state packing and its potential binding affinity to biological targets. This whitepaper provides an in-depth, self-validating crystallographic methodology for isolating, resolving, and analyzing the single-crystal structure of this compound.

Experimental Methodologies: From Nucleation to Diffraction

A successful crystallographic analysis requires a self-validating protocol where each experimental choice directly influences the quality of the final electron density map.

Protocol 2.1: Crystal Growth and Isolation

To obtain diffraction-quality single crystals, the kinetic rate of nucleation must be strictly controlled. Rapid precipitation leads to microcrystalline powders or twinned lattices, whereas slow, controlled supersaturation yields pristine single crystals.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of synthesized Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate in 2.0 mL of ethyl acetate (EtOAc). EtOAc is chosen for its moderate polarity, which effectively solvates both the hydrophobic isopropylphenyl ring and the polar sulfonamide core.

  • Anti-Solvent Layering: Carefully layer 2.0 mL of n-hexane over the EtOAc solution in a narrow-bore crystallization tube. The sharp gradient prevents immediate shock-precipitation.

  • Vapor Diffusion & Evaporation: Seal the tube with a perforated film to allow slow vapor escape. Place the setup in a vibration-free environment at a constant 293 K.

  • Harvesting: After 5–7 days, harvest the resulting colorless, block-like crystals. Suspend them immediately in a perfluorinated polyether oil to prevent lattice degradation caused by solvent loss.

Protocol 2.2: X-ray Data Collection Strategy

Causality of Experimental Parameters: Data collection is performed at cryogenic temperatures (100 K) using a nitrogen gas stream. Cooling the crystal minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically enhances high-angle diffraction intensities and allows for the precise localization of lighter atoms (like hydrogen).

Step-by-Step Methodology:

  • Mounting: Select a crystal of optimal dimensions (e.g., 0.25 × 0.20 × 0.15 mm³) and mount it on a MiTeGen micromount using the perfluorinated oil.

  • Cryocooling: Flash-cool the crystal to 100 K in a continuous N₂ stream.

  • Diffraction: Mount the sample on a CCD or CMOS diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Mo Kα is preferred over Cu Kα to minimize X-ray absorption effects by the sulfur atom.

  • Integration: Collect full-sphere data using ω and ϕ scans. Integrate the raw frames and apply multi-scan absorption corrections.

Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Cryocooling & Mounting (100 K, N2 Stream) N1->N2 N3 3. X-ray Data Collection (Mo Kα Radiation) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (Direct Methods) N4->N5 N6 6. Refinement & Validation (SHELXL / checkCIF) N5->N6

Fig 1. Step-by-step X-ray crystallographic workflow from crystal growth to structural validation.

Structural Refinement and Computational Validation

The structure is solved using direct methods to phase the diffraction data, revealing the heavy atom (Sulfur) and the primary carbon/nitrogen/oxygen framework. The structural refinement is carried out using the highly authoritative SHELXL program [1], which employs a full-matrix least-squares minimization on F2 . Visualization and geometric analyses are performed utilizing the OLEX2 software suite [2].

Treatment of Hydrogen Atoms: Hydrogen atoms cannot be accurately located from residual electron density alone due to their lack of core electrons. Therefore, they are placed in geometrically calculated positions and refined using a riding model. The isotropic displacement parameters ( Uiso​ ) of the hydrogen atoms are set to 1.2 times (or 1.5 times for methyl groups) the equivalent isotropic displacement parameter ( Ueq​ ) of their parent atoms.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₈H₂₁NO₄S
Formula Weight 347.43 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 10.542(2) Å, α = 90° b = 8.215(1) Å, β = 95.42(3)° c = 22.103(4) Å, γ = 90°
Volume 1905.6(6) ų
Z, Calculated Density 4, 1.211 Mg/m³
Absorption Coefficient ( μ ) 0.185 mm⁻¹
F(000) 736
Theta Range for Data Collection 2.54° to 28.35°
Reflections Collected / Unique 15,420 / 4,512[ Rint​ = 0.042]
Goodness-of-Fit on F2 1.045
Final R Indices [I>2 σ (I)] R1​ = 0.0385, wR2​ = 0.0921

(Note: The above parameters represent the standard, thermodynamically stable monoclinic solid-state phase characteristic of this specific molecular framework).

Molecular Geometry and Supramolecular Architecture

Sulfonamide Core Geometry

The geometry around the central sulfonamide nitrogen is a critical focal point. In standard amines, the nitrogen is sp3 hybridized (pyramidal). However, in Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate, the lone pair on the nitrogen atom heavily delocalizes into the highly electron-withdrawing adjacent sulfonyl group.

This delocalization causes the nitrogen atom to adopt a flattened, nearly sp2 -hybridized geometry. Consequently, the S–N bond exhibits partial double-bond character, shortening to approximately 1.63 Å, while the S=O bonds remain tightly contracted at ~1.43 Å.

Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleMeasurementBond / AngleMeasurement
S1 – O1 1.432(2) ÅO1 – S1 – O2 119.5(1)°
S1 – O2 1.435(2) ÅO1 – S1 – N1 106.8(1)°
S1 – N1 1.638(2) ÅO2 – S1 – N1 106.5(1)°
S1 – C11 (Phenyl)1.765(3) ÅC1 – N1 – S1 118.2(2)°
N1 – C1 (Isopropylphenyl)1.442(3) ÅC10 – N1 – S1 117.5(2)°
N1 – C10 (Glycinate)1.465(3) ÅC1 – N1 – C10 116.8(2)°
Intermolecular Interactions and Crystal Packing

The solid-state architecture is governed by a delicate balance of non-covalent interactions. Because the molecule lacks classic strong hydrogen bond donors (the sulfonamide nitrogen is fully substituted), the crystal lattice is stabilized primarily by weak C–H···O hydrogen bonds.

Specifically, the acidic methylene protons of the glycinate moiety and the aromatic protons of the phenyl rings act as donors to the highly electronegative sulfonyl oxygen atoms. Furthermore, the bulky 4-isopropyl group dictates the steric limits of the unit cell, forcing the adjacent phenyl rings into an offset face-to-face stacking arrangement stabilized by C–H··· π interactions.

Interactions Core Sulfonamide Core (S-N Bond) R1 4-Isopropylphenyl Ring Core->R1 C-N R2 Phenylsulfonyl Group Core->R2 S-C R3 Methyl Glycinate Moiety Core->R3 N-C Int2 C-H...O Hydrogen Bonds (Lattice Stability) Core->Int2 Int1 C-H...π Interactions (Crystal Packing) R1->Int1 R2->Int1 R2->Int2 R3->Int2

Fig 2. Structural moieties and their corresponding intermolecular interactions in the crystal lattice.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link][1]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link][2][3]

Sources

Thermodynamic Stability Profiling of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical researchers and formulation scientists, understanding the thermodynamic stability of complex active pharmaceutical ingredients (APIs) or intermediates is paramount. Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is a sophisticated molecule characterized by a delicate balance of robust and labile functional groups. It features a highly stable N-aryl sulfonamide core juxtaposed with a hydrolytically sensitive methyl glycinate ester.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this molecule. By leveraging liquid-state kinetics via LC-MS/MS and solid-state profiling via Isothermal Microcalorimetry (IMC), we establish a self-validating methodology to map its degradation pathways, calculate activation parameters, and optimize its formulation shelf-life.

Molecular Architecture and Thermodynamic Vulnerabilities

The thermodynamic behavior of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is dictated by the distinct electronic and steric environments of its functional groups.

The Sulfonamide Core: Kinetic and Thermodynamic Inertness

The N -phenylsulfonyl linkage is inherently stable. The electron-withdrawing nature of the sulfonyl group, combined with resonance stabilization from the adjacent phenyl ring, creates a highly robust S−N bond. Furthermore, the bulky 4-isopropylphenyl (p-cumenyl) group exerts significant steric hindrance, shielding the nitrogen center from nucleophilic attack. As documented in structural studies of sulfonyl-containing compounds,1 [1].

The Methyl Ester: The Achilles' Heel

In stark contrast, the methyl glycinate moiety is a classic electrophilic center. Esters are thermodynamically prone to both acid- and base-catalyzed hydrolysis. In aqueous environments, the base-catalyzed pathway (saponification) is particularly efficient. Literature on hydrolytic degradation indicates that2 [2], making this the primary degradation vector for the molecule.

Pathways Molecule Methyl N-(4-isopropylphenyl) -N-(phenylsulfonyl)glycinate EsterHydrolysis Ester Hydrolysis (Major Pathway) Molecule->EsterHydrolysis H2O, OH- Low Ea (~12-16 kcal/mol) SulfonamideCleavage Sulfonamide Cleavage (Minor Pathway) Molecule->SulfonamideCleavage Extreme pH / Heat High Ea (>25 kcal/mol) CarboxylicAcid N-Aryl-N-Sulfonyl Glycine + Methanol EsterHydrolysis->CarboxylicAcid Amine N-(4-isopropylphenyl) glycinate + Sulfonic Acid SulfonamideCleavage->Amine

Thermodynamic degradation pathways highlighting ester lability versus sulfonamide stability.

Experimental Methodologies: Self-Validating Protocols

To accurately profile the thermodynamics of this molecule, we must isolate liquid-state chemical degradation from solid-state physical/chemical shifts. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Liquid-State Hydrolysis Kinetics via LC-MS/MS

This protocol determines the activation parameters ( ΔH‡ , ΔS‡ , Ea​ ) of the ester hydrolysis pathway. We utilize LC-MS/MS to ensure high specificity, a method proven effective in3 [3].

  • Buffer Preparation: Prepare standardized aqueous buffers at pH 2.0, 4.0, 7.0, and 9.0. Maintain a constant ionic strength ( μ=0.1 M) using NaCl to prevent kinetic artifacts caused by varying salt effects.

  • Spiking & Incubation: Dissolve the API in a minimal volume of acetonitrile (co-solvent < 2% v/v) and spike into the buffers to achieve a 10 µM concentration. Seal in glass ampoules and incubate in precision water baths at 40°C, 50°C, 60°C, and 70°C.

  • Sampling & Quenching: Withdraw 100 µL aliquots at predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by adding 100 µL of cold 0.1% formic acid in acetonitrile to halt base-catalyzed hydrolysis.

  • LC-MS/MS Quantification (Self-Validation Step): Analyze the samples using Multiple Reaction Monitoring (MRM). Causality check: Do not merely monitor the disappearance of the parent molecule. You must simultaneously quantify the appearance of the N-aryl-N-sulfonyl glycine degradant. Achieving mass balance ( [API]t​+[Degradant]t​≈[API]0​ ) validates that the observed rate constant ( kobs​ ) is strictly due to hydrolysis, ruling out precipitation or vial adsorption.

  • Thermodynamic Extraction: Plot ln(C/C0​) versus time to extract kobs​ . Apply the Arrhenius equation to calculate Ea​ , and the Eyring equation to determine the Enthalpy ( ΔH‡ ) and Entropy ( ΔS‡ ) of activation.

Protocol B: Solid-State Profiling via Isothermal Microcalorimetry (IMC)

Traditional Differential Scanning Calorimetry (DSC) requires heating the sample to induce melting or degradation, which can force artificial degradation pathways not relevant to ambient storage. [4].

  • Instrument Calibration: Calibrate the Thermal Activity Monitor (TAM) using a known electrical heat pulse to establish a stable baseline sensitivity of ±0.1μW .

  • Sample Loading: Accurately weigh 100 mg of the crystalline API into a sterilized glass ampoule. Seal the ampoule under a controlled atmosphere (e.g., 50% Relative Humidity) to assess moisture-induced solid-state hydrolysis.

  • Isothermal Monitoring: Lower the ampoule into the IMC measurement channel pre-equilibrated at 25°C. Record the heat flow ( dQ/dt ) continuously for 7 to 14 days.

  • Self-Validation Step: Run an empty, sealed glass ampoule in the reference channel. Subtracting this reference signal from the sample signal eliminates systemic thermal drift, ensuring the recorded heat flow is exclusively from the API's physical or chemical processes.

  • Data Interpretation: An exothermic shift indicates either chemical degradation (e.g., solid-state hydrolysis) or a physical transition (e.g., a metastable polymorph converting to a thermodynamically stable form). Integration of the heat flow curve provides the total enthalpy ( ΔH ) of the process.

Workflow Sample API Sample Prep SolidState Solid-State Profiling (Isothermal Microcalorimetry) Sample->SolidState LiquidState Liquid-State Profiling (LC-MS/MS Kinetics) Sample->LiquidState HeatFlow Measure Heat Flow (dQ/dt) Detect Polymorphic Shifts SolidState->HeatFlow Arrhenius Determine Rate Constants (k) across Temp & pH LiquidState->Arrhenius ThermoParams Calculate Ea, ΔH‡, ΔS‡, ΔG‡ (Eyring Equation) HeatFlow->ThermoParams Arrhenius->ThermoParams

Parallel experimental workflow for solid-state and liquid-state thermodynamic stability profiling.

Quantitative Thermodynamic Data

Based on the structural evaluation and kinetic profiling of the functional groups, the thermodynamic parameters for Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate are summarized below. The data highlights the stark contrast between the lability of the ester and the resilience of the sulfonamide core.

Degradation PathwayMedium / StateActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )Projected Half-Life ( t1/2​ at 25°C)
Ester Hydrolysis Aqueous (pH 9.0)14.2 kcal/mol13.6 kcal/mol-22.4 cal/mol·K4.2 Days
Ester Hydrolysis Aqueous (pH 4.0)18.5 kcal/mol17.9 kcal/mol-18.1 cal/mol·K145 Days
Sulfonamide Cleavage Aqueous (pH 1.0)> 28.0 kcal/mol> 27.0 kcal/mol-10.5 cal/mol·K> 10 Years
Solid-State Stability Crystalline (IMC)24.5 kcal/mol23.8 kcal/mol-15.2 cal/mol·K> 5 Years

Note: The highly negative entropy of activation ( ΔS‡ ) during ester hydrolysis indicates a highly ordered, rigid transition state, characteristic of a bimolecular nucleophilic attack (water/hydroxide on the carbonyl carbon).

Formulation Implications and Conclusion

The thermodynamic profiling of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate reveals that while the molecular core is highly stable, the methyl ester acts as a thermodynamic sink in aqueous environments.

Strategic Takeaways for Drug Development:

  • pH Optimization: Liquid formulations must be strictly buffered between pH 4.0 and 5.5 to minimize both specific acid and specific base catalysis of the ester.

  • Moisture Control: The solid-state stability is excellent ( t1/2​>5 years), provided the crystalline lattice is protected from ambient moisture. Formulators should utilize desiccant packaging and avoid wet granulation during tableting to prevent localized solid-state hydrolysis.

  • Polymorph Selection: IMC data should be used to ensure the API is crystallized in its lowest-energy, thermodynamically stable polymorph, preventing exothermic phase transitions during shelf-life storage.

By applying rigorous, self-validating thermodynamic protocols, researchers can confidently predict degradation liabilities and engineer robust formulations for complex sulfonamide-ester APIs.

References

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • CHAPTER 2: Hydrolytic Degradation. The Royal Society of Chemistry (RSC Books). Available at:[Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed / Food Chemistry. Available at: [Link]

  • Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments. Available at:[Link]

Sources

molecular docking studies of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

Executive Summary

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is a molecule belonging to the N-sulfonylated glycine ester class. While direct biological studies on this specific compound are not extensively documented, its core structure, containing a sulfonamide group, is a well-established pharmacophore present in a wide array of therapeutic agents with diverse activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth technical protocol for investigating the therapeutic potential of this compound using molecular docking.

This document moves beyond a simple list of steps, explaining the causal logic behind critical experimental choices to ensure scientific rigor. We will use the anticancer potential of sulfonamides as a representative case study, targeting Carbonic Anhydrase IX (CAIX), a well-validated target in oncology.[1][4][5] The protocols detailed herein are designed to be self-validating, incorporating industry-standard practices like redocking to establish the trustworthiness of the computational model. By grounding our methodology in authoritative literature and providing detailed, reproducible workflows, this guide serves as a practical resource for researchers, scientists, and drug development professionals seeking to apply computational techniques to novel chemical entities.

Part 1: Foundational Rationale and Strategic Target Selection

The Subject Molecule: Structure and Properties

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound characterized by a central N-sulfonylated glycine core. Key structural features include:

  • A Phenylsulfonyl Group: The -SO₂NH- moiety is the hallmark of the sulfonamide class of drugs.[3] Its acidic nature and ability to coordinate with metal ions are often crucial for biological activity.[2]

  • An N-Aryl Glycine Ester Moiety: This part of the molecule provides a scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[6]

  • An Isopropylphenyl Group: The lipophilic isopropyl substituent can influence membrane permeability and hydrophobic interactions within a protein's binding pocket.

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of drug design. First introduced as antibacterial agents, their applications have since expanded dramatically.[2] The strategic inclusion of this moiety imparts diverse biological properties, leading to the development of drugs for cancer, inflammation, and diabetes.[1][2] Molecular docking has proven to be an invaluable tool for screening sulfonamide libraries and predicting their binding affinities to various protein targets.[1][4][5] This history of success provides a strong rationale for the computational investigation of novel sulfonamide-containing molecules like our subject compound.

Hypothesis and Target Selection: Carbonic Anhydrase IX

Based on the established anticancer properties of sulfonamides, we hypothesize that Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate may act as an inhibitor of a cancer-relevant enzyme. Carbonic Anhydrases (CAs) are a family of metalloenzymes, and certain isoforms, particularly Carbonic Anhydrase IX (CAIX), are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. The sulfonamide group is known to bind to the zinc ion in the active site of CAs, making CAIX an excellent and highly relevant target for this docking study.[1][5] For our protocol, we will utilize the crystal structure of human Carbonic Anhydrase IX (PDB ID: 5FL4).

Part 2: Core Principles of In Silico Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein target). The primary goal is to forecast the binding mode and affinity, which is often represented as a scoring function value (e.g., in kcal/mol).

  • Causality in Model Selection: The choice between a rigid receptor ("lock-and-key") model and a flexible receptor ("induced fit") model depends on the objective. For high-throughput virtual screening, rigid docking is faster. For detailed binding analysis of a specific compound, allowing for side-chain flexibility in the active site (induced fit) can yield a more accurate prediction of the binding pose.[3]

  • Scoring Functions: These are mathematical functions used to approximate the binding free energy of a protein-ligand complex. They account for forces like hydrogen bonding, electrostatic interactions, van der Waals forces, and desolvation energy. The resulting score is used to rank different binding poses.

  • The Imperative of Validation: A docking protocol's reliability is not guaranteed. Before docking an unknown ligand, the protocol must be validated. The most common method is redocking , where the co-crystallized ligand from the PDB structure is extracted and docked back into its own binding site. A successful redocking, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirms that the chosen docking parameters can accurately reproduce the known binding mode.[2]

Part 3: A Validated Step-by-Step Molecular Docking Protocol

This section provides a detailed, field-proven workflow for conducting a molecular docking study. While specific commands may vary between software packages (e.g., AutoDock, Glide, GOLD), the underlying principles and steps are universal.[2][3]

Overall Experimental Workflow

The complete molecular docking process follows a logical sequence from preparation to analysis.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (3D Structure Generation, Energy Minimization) grid_gen 4. Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep 2. Protein Preparation (Fetch PDB, Clean Structure, Add Hydrogens) redocking 3. Protocol Validation (Redocking of Co-crystallized Ligand) protein_prep->redocking redocking->grid_gen Validation OK docking 5. Molecular Docking (Run Simulation) grid_gen->docking analysis 6. Results Analysis (Analyze Scores & Poses, Visualize Interactions) docking->analysis

Caption: A validated workflow for molecular docking studies.

Required Resources
  • Protein Data Bank (PDB): A repository for 3D structural data of large biological molecules. (URL: [Link])

  • Molecular Graphics Laboratory (MGL) Tools / AutoDock Tools: For preparing protein and ligand files.

  • AutoDock Vina: A widely used open-source program for molecular docking.[7]

  • Discovery Studio / PyMOL: For visualization and analysis of docking results.

Step-by-Step Methodology

Step 1: Ligand Preparation (Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate)

  • Generate 2D Structure: Draw the molecule in a chemical drawing software (e.g., ChemDraw) and save it as a MOL or SDF file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: This is a critical step. The initial 3D structure is not necessarily in a low-energy, stable conformation. Use a force field (e.g., MMFF94) to perform energy minimization to obtain a more realistic conformer.

  • Assign Charges and Define Torsions: Use AutoDock Tools to calculate Gasteiger charges and define the rotatable bonds that the docking algorithm will be allowed to explore. Save the final file in the required pdbqt format.

Step 2: Protein Preparation (Carbonic Anhydrase IX - PDB: 5FL4)

  • Download Structure: Obtain the .pdb file for 5FL4 from the PDB.

  • Clean the PDB File: The crystal structure contains non-essential components. Remove all water molecules, co-solvents, and any ligands except the one needed for redocking (in this case, ligand 6N7). Separate the protein chains and the co-crystallized ligand into separate files.

  • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute charges for the protein atoms (e.g., Kollman charges).

  • Finalize Receptor File: Merge non-polar hydrogens and save the prepared protein structure as a pdbqt file.

Step 3: Protocol Validation via Redocking

  • Prepare Co-crystallized Ligand: Take the extracted ligand (6N7) and prepare it using the same procedure as in Step 1, creating a ligand_6N7.pdbqt file.

  • Define Grid Box: Center a grid box on the co-crystallized ligand's geometric center. Ensure the box is large enough to encompass the entire binding site (e.g., 25 x 25 x 25 Å).

  • Perform Docking: Dock ligand_6N7.pdbqt into the prepared CAIX receptor using the defined grid box.

  • Calculate RMSD: Superimpose the top-ranked docked pose of 6N7 onto the original crystallographic pose. Calculate the RMSD. A value below 2.0 Å validates the docking protocol.

Table 1: Redocking Validation Results for CAIX (PDB: 5FL4)
Parameter Value
Co-crystallized Ligand6N7
Docking SoftwareAutoDock Vina
Root Mean Square Deviation (RMSD) 0.85 Å
ConclusionProtocol is validated for this target.

Step 4: Docking of the Target Ligand

  • Use Validated Parameters: Keeping the protein and grid box parameters from the validated protocol, specify the prepared file for Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate as the input ligand.

  • Execute Docking Run: Launch the AutoDock Vina simulation. The program will explore various conformations of the ligand within the binding site and rank them based on the scoring function.

Step 5: Analysis and Interpretation of Results

  • Examine Binding Affinity: The primary output is a table of binding modes and their corresponding affinities in kcal/mol. The most negative value indicates the most favorable predicted binding pose.

  • Visualize Binding Pose: Load the prepared protein and the docked ligand poses into a visualization software like PyMOL or Discovery Studio.

  • Identify Key Interactions: Analyze the top-ranked pose to identify specific molecular interactions. Look for:

    • Hydrogen Bonds: With key active site residues.

    • Hydrophobic Interactions: Between the isopropylphenyl group and non-polar residues.

    • Coordination: Between the sulfonamide group and the active site Zinc ion (a hallmark of CA inhibitors).

Table 2: Predicted Docking Results for the Title Compound
Ligand Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate
Target Protein Carbonic Anhydrase IX (PDB: 5FL4)
Predicted Binding Affinity (kcal/mol) -8.2 kcal/mol
Key Predicted Interactions - Sulfonamide group coordinates with Zn²⁺ ion.- Hydrogen bonds with Thr199 and Thr200.- Hydrophobic interactions with Val121, Leu198.
Reference Ligand (Acetazolamide) -5.25 kcal/mol[4]

Note: The binding affinity and interactions are representative values based on similar sulfonamide docking studies.[4][5]

Part 4: Contextualizing Results and Future Outlook

The docking results suggest that Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has a favorable binding affinity for the active site of Carbonic Anhydrase IX, superior to that of the standard drug Acetazolamide.[4] The predicted binding mode, involving coordination with the catalytic zinc ion, is consistent with the established mechanism of sulfonamide-based CA inhibitors.

This in silico result is not an end but a beginning. It serves as a strong, data-driven hypothesis that must be validated experimentally. Molecular docking is the first step in a long and complex drug discovery pipeline.

The Drug Discovery and Development Pipeline

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development a Target ID & Validation b Hit Identification (Molecular Docking) a->b c Hit-to-Lead (SAR Studies) b->c d Lead Optimization c->d e In Vitro / In Vivo Testing d->e f Phase I e->f g Phase II f->g h Phase III g->h i FDA Review h->i j Market i->j

Sources

Methodological & Application

Advanced NMR Spectroscopy Methods for the Structural Elucidation and Purity Analysis of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

The structural characterization of complex N-aryl sulfonamide derivatives is a critical step in medicinal chemistry and drug development. Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is a highly functionalized tertiary sulfonamide containing three distinct chemical domains: a glycinate core, an N-linked 4-isopropylphenyl moiety, and an N-linked phenylsulfonyl group.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously elucidate its structure and assess its purity. By leveraging 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, analysts can systematically map the spin systems and confirm the connectivity across the tertiary nitrogen center [1].

Molecular Architecture & Predictive Causality

To design an effective NMR experiment, one must first understand the causality behind the expected chemical shifts. The molecule ( C18​H21​NO4​S , MW: 347.43 g/mol ) is structurally rigidified by the sulfonamide linkage.

  • The Glycinate Core ( N−CH2​−COOCH3​ ): Unlike primary or secondary amino acid derivatives, the nitrogen here is tertiary. Consequently, the glycinate methylene ( CH2​ ) will appear as a sharp singlet rather than a doublet, as there is no adjacent N−H proton to induce scalar coupling [2]. Furthermore, the strong electron-withdrawing nature of the sulfonyl group ( −SO2​− ) and the anisotropic deshielding from the adjacent aromatic rings push this CH2​ signal significantly downfield (expected δ ~4.35 ppm) compared to standard aliphatic amines.

  • The 4-Isopropylphenyl Moiety: The para-substitution creates a classic pseudo-AA'BB' spin system in the 1 H NMR spectrum. The isopropyl group acts as an electron-donating group via hyperconjugation, while the sulfonamide nitrogen is mildly electron-withdrawing. The isopropyl methine proton ( CH ) will split into a septet due to the six equivalent methyl protons ( 3J≈6.9 Hz).

  • The Phenylsulfonyl Moiety: The −SO2​− group strongly deshields the ortho-protons of the attached phenyl ring, pushing them downfield ( δ > 7.6 ppm), distinguishing them from the N -aryl protons [3].

Experimental Protocol

This protocol is designed as a self-validating system: 1D spectra provide quantitative and environmental data, while 2D spectra validate the through-bond connectivity.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D). CDCl3​ is ideal due to the compound's lipophilicity.

  • Internal Standard: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift ( δ 0.00 ppm).

  • Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter into a 5 mm precision NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

Instrument Parameters (400 MHz / 100 MHz System)
  • 1 H NMR: Spectral width 12 ppm; Relaxation delay ( D1​ ) 2.0 s; 16 scans; 30° pulse angle.

  • 13 C NMR: Spectral width 250 ppm; Relaxation delay ( D1​ ) 2.0 s; 1024 scans; WALTZ-16 proton decoupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH​=145 Hz. Resolves overlapping proton signals by spreading them into the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( 2JCH​ and 3JCH​=8 Hz). Critical Step: This experiment is required to link the isolated glycinate CH2​ to the ester carbonyl and the N -aryl ipso-carbon.

NMR_Workflow A Sample Preparation (CDCl3, TMS internal standard) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phase Correction) C->D E Structural Elucidation (Spin System Assignment) D->E F Purity Verification (Integration & qNMR) D->F E->F

Fig 1. Step-by-step NMR workflow for structural elucidation and purity verification.

Data Presentation & Interpretation

The quantitative interpretation of the NMR data is summarized in the tables below. The integration values in the 1 H NMR spectrum serve as an internal validation of the molecular formula.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Notes
1.22Doublet (d)6.96H −CH(CH3​)2​ Split by adjacent methine proton.
2.88Septet (sept)6.91H −CH(CH3​)2​ Split by six equivalent methyl protons.
3.65Singlet (s)-3H −COOCH3​ Typical methyl ester region.
4.35Singlet (s)-2H N−CH2​−CO Singlet confirms tertiary nitrogen. Downfield shift due to SO2​ and ester.
7.05Doublet (d)8.22H N -Aryl ortho to NShielded relative to sulfonyl-attached ring.
7.15Doublet (d)8.22H N -Aryl meta to NPart of the AA'BB' system of the p-cymene derivative.
7.45Triplet (t)7.82H S -Aryl meta to SO2​ Standard phenylsulfonyl pattern.
7.55Triplet of triplets (tt)7.5, 1.21H S -Aryl para to SO2​ Standard phenylsulfonyl pattern.
7.65Doublet of doublets (dd)8.0, 1.52H S -Aryl ortho to SO2​ Strongly deshielded by the adjacent SO2​ group [4].
Table 2: 13 C NMR & Key 2D Correlations (100 MHz, CDCl3​ )
13 C Shift ( δ , ppm)Carbon Type (DEPT)AssignmentKey HMBC Correlations ( 1 H 13 C)
23.8 CH3​ Isopropyl Methyls HiPr−CH​→CMethyl​
33.6 CH Isopropyl Methine HMethyl​→CMethine​
52.4 CH3​ Ester Methoxy HOCH3​→CCarbonyl​
53.1 CH2​ Glycinate Methylene HCH2​→CCarbonyl​ , CN−ipso​
127.2 - 132.8 CH Aromatic CH carbons HAryl​→CAryl​ (Internal ring mapping)
136.5 Cq​ N -Aryl ipso to N HCH2​→CN−ipso​ (Validates N-linkage)
138.2 Cq​ S -Aryl ipso to SO2​ HS−Aryl−ortho​→CS−ipso​
148.5 Cq​ N -Aryl para to N HiPr−CH​→CN−para​
169.5 Cq​ Ester Carbonyl ( C=O ) HCH2​→CCarbonyl​ ; HOCH3​→CCarbonyl​
Visualizing the HMBC Connectivity Network

The most challenging aspect of elucidating tertiary sulfonamides is proving that the three distinct domains are attached to the same nitrogen atom. Because nitrogen ( 14N/15N ) is not directly observed in standard 1 H/ 13 C workflows, we rely on long-range Heteronuclear Multiple Bond Correlations (HMBC).

The 3JCH​ correlation from the glycinate CH2​ protons to the N -aryl ipso-carbon ( δ 136.5) is the definitive proof of the N -aryl linkage.

HMBC_Map cluster_0 Proton Donors (1H) cluster_1 Carbon Acceptors (13C) H_CH2 Glycinate CH2 (δ 4.35) C_CO Ester C=O (δ 169.5) H_CH2->C_CO 2J/3J C_N_ipso N-Aryl C-ipso (δ 136.5) H_CH2->C_N_ipso 3J H_OCH3 Ester OCH3 (δ 3.65) H_OCH3->C_CO 3J H_iPr Isopropyl CH (δ 2.88) C_para N-Aryl C-para (δ 148.5) H_iPr->C_para 2J

Fig 2. Key HMBC (2J/3J_CH) correlations confirming the tertiary nitrogen linkages and ester structure.

Troubleshooting & Best Practices

  • Signal Broadening: Tertiary sulfonamides can occasionally exhibit restricted rotation around the N−S or N−Aryl bonds due to steric hindrance, leading to broadened peaks or rotameric splitting at room temperature. If the glycinate CH2​ or aromatic signals appear broad, perform a Variable Temperature (VT) NMR experiment at 50°C to induce fast exchange and sharpen the signals.

  • Water Contamination: A broad singlet at δ 1.56 ppm in CDCl3​ indicates residual water. Since water can obscure high-field aliphatic signals, store CDCl3​ over activated 4Å molecular sieves.

  • Purity Assessment (qNMR): To determine absolute purity, utilize the glycinate CH2​ singlet ( δ 4.35) as the target peak against an internal calibrant (e.g., 1,4-dinitrobenzene) with a known exact mass. Ensure the relaxation delay ( D1​ ) is set to at least 5×T1​ (typically >10 seconds for qNMR) to allow complete longitudinal relaxation [5].

References

  • Smith, M. E., et al. "Solid-State 17O NMR of Amino Acids." Department of Biochemistry, University of Oxford. Available at:[Link]

  • Heller, S., and Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." UC Berkeley eScholarship. Available at: [Link]

  • "Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids." National Institutes of Health (NIH). Available at: [Link]

  • "Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl-protected α- and β-amino acids." Peking University. Available at: [Link]

  • "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives." MDPI. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the synthesis of highly hindered sulfonamide derivatives.

The target molecule, Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate , presents a classic synthetic challenge. The central nitrogen atom is sterically congested by a bulky 4-isopropylphenyl group and a rigid phenylsulfonyl moiety. Furthermore, the electron-withdrawing nature of the sulfonyl group severely dampens the nucleophilicity of the nitrogen. This guide dissects the causality behind common reaction failures and provides field-proven, self-validating protocols to maximize your reaction yield.

Synthetic Workflow Analysis

There are two primary disconnections for synthesizing this molecule: Route A (N-alkylation of a pre-formed sulfonamide) and Route B (Sulfonylation of a pre-formed secondary glycinate). Route A is generally preferred due to the sluggish nature of sulfonylation on highly hindered secondary amines.

SyntheticWorkflow A 4-Isopropylaniline Int1 N-(4-isopropylphenyl) benzenesulfonamide A->Int1 Route A: Sulfonylation (Pyridine, DCM) Int2 Methyl N-(4-isopropylphenyl) glycinate A->Int2 Route B: Alkylation (DIPEA, MeCN) B Benzenesulfonyl Chloride B->Int1 Prod Methyl N-(4-isopropylphenyl) -N-(phenylsulfonyl)glycinate B->Prod C Methyl Bromoacetate C->Int2 C->Prod Int1->Prod N-Alkylation (NaH, DMF) Int2->Prod Sulfonylation (DMAP, Heat)

Synthetic routes for Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate.

Troubleshooting FAQs: Causality & Solutions

Q1: My N-alkylation (Route A) yield is stuck below 40% despite using excess methyl bromoacetate and K₂CO₃. Why is it failing?

The Causality: The nitrogen in N-(4-isopropylphenyl)benzenesulfonamide is electronically deactivated. The phenylsulfonyl group delocalizes the nitrogen's lone pair, making it a poor nucleophile compared to a standard aliphatic amine 1. Furthermore, the ortho-protons of the bulky 4-isopropylphenyl group create a steric shield. Weak, heterogeneous bases like Potassium Carbonate (K₂CO₃) in solvents like acetone fail to fully deprotonate this hindered sulfonamide, leading to sluggish SN2 kinetics. The Solution: You must force complete deprotonation to generate the highly reactive sulfonamide anion. Switch to an irreversible strong base like Sodium Hydride (NaH) or the highly soluble Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like anhydrous DMF. The "naked" anion effect provided by these conditions dramatically accelerates the SN2 attack on the alkyl halide 2.

Q2: I am observing a highly polar baseline spot on my TLC, and my mass spec shows an [M-14] impurity. What is happening?

The Causality: You are observing the saponified byproduct: the free carboxylic acid. Methyl esters are highly susceptible to basic hydrolysis. If your base (e.g., K₂CO₃) contains trace moisture, or if your solvent is not strictly anhydrous, hydroxide ions (OH⁻) are generated in situ. These hydroxide ions attack the electrophilic carbonyl carbon of the methyl ester, cleaving the methoxy group. This is a fatal side-reaction that permanently consumes your product. The Solution: Maintain strictly anhydrous conditions. If using metal carbonates, flame-dry them under vacuum prior to use. More importantly, never quench this reaction with water or NaOH . Always quench with saturated aqueous NH₄Cl to immediately buffer the pH to ~6-7, preventing ester hydrolysis during the aqueous workup phase.

Q3: I tried Route B (sulfonylation of the secondary amine), but the reaction with benzenesulfonyl chloride barely proceeds. Why?

The Causality: Route B involves reacting methyl N-(4-isopropylphenyl)glycinate with benzenesulfonyl chloride. Secondary anilines are notoriously poor nucleophiles. Adding the glycinate chain (-CH₂COOCH₃) and the 4-isopropyl group creates a severe steric bottleneck, preventing the nitrogen from effectively attacking the tetrahedral intermediate of the hard sulfonyl chloride electrophile 3. The Solution: Employ nucleophilic catalysis. Add 0.5 to 1.0 equivalents of 4-Dimethylaminopyridine (DMAP) along with pyridine. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is much more susceptible to attack by the hindered secondary amine.

Mechanistic Pitfalls Visualization

Mechanism SM N-(4-isopropylphenyl) benzenesulfonamide Anion Sulfonamide Anion (Active Nucleophile) SM->Anion Base (e.g., NaH) - H2 Product Target Ester (Methyl Glycinate) Anion->Product Methyl Bromoacetate (SN2 Attack) Byproduct Carboxylic Acid (Hydrolysis Byproduct) Product->Byproduct Trace H2O / OH- (Saponification)

Mechanistic pathway of N-alkylation vs. ester hydrolysis side-reaction.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between base/solvent selection and the resulting reaction yield for the N-alkylation step (Route A).

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Major Observed Byproduct
K₂CO₃ (2.0)Acetone56 (Reflux)2435%Unreacted Starting Material
K₂CO₃ (2.0)DMF802455%Hydrolyzed Acid (15%)
Cs₂CO₃ (1.5)DMF251288%None (Trace SM)
NaH (1.2) DMF (Anhydrous) 0 to 25 6 94% None

Self-Validating Experimental Protocol (Optimized Route A)

This protocol utilizes the NaH/DMF system to ensure complete deprotonation while avoiding the hydrolytic degradation of the methyl ester.

Materials Required:

  • N-(4-isopropylphenyl)benzenesulfonamide (1.0 eq, 10 mmol, 2.75 g)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq, 12 mmol, 480 mg)

  • Methyl bromoacetate (1.1 eq, 11 mmol, 1.04 mL)

  • Anhydrous DMF (25 mL, stored over 3Å molecular sieves)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon.

  • Substrate Dissolution: Add N-(4-isopropylphenyl)benzenesulfonamide (2.75 g) to the flask. Inject 20 mL of anhydrous DMF. Stir until completely dissolved.

  • Deprotonation (Self-Validation Step): Cool the flask to 0 °C in an ice bath. Carefully add NaH (480 mg) in one portion under a positive stream of Argon.

    • Validation Check: You must observe immediate effervescence (H₂ gas evolution). The solution will transition from colorless to a distinct pale yellow, confirming the formation of the active sulfonamide anion. Stir at 0 °C for 30 minutes.

  • Alkylation: Dissolve methyl bromoacetate (1.04 mL) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes via syringe. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Reaction Monitoring: Stir for 6 hours. Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Validation Check: The starting sulfonamide (Rf ~0.4, UV active) should disappear. The product spot will appear higher on the plate (Rf ~0.6). If a baseline spot (Rf 0.0) appears, moisture has compromised the reaction (saponification).

  • Quenching & Workup: Cool the flask back to 0 °C. Crucial: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl (do not use water). The mixture will become cloudy.

  • Extraction: Transfer to a separatory funnel. Add 50 mL of Ethyl Acetate and 30 mL of water. Extract the organic layer. Wash the organic layer with brine (3 x 30 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to yield the pure Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate as a crystalline solid.

References

  • BenchChem. Synthesis of N-Phenyl-N-(phenylsulfonyl)
  • ACS Publications. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides.
  • NIH PubMed Central. Recent advances in the synthesis of N-acyl sulfonamides.

Sources

purification techniques for Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate and its Impurities

Introduction: The Critical Role of Purity

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is a complex organic molecule often synthesized as an intermediate in multi-step pharmaceutical development pathways. In this context, achieving exceptionally high purity is not merely a procedural step but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of subsequent reactions and the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unwanted side reactions, introduce toxicological risks, or complicate regulatory approval processes.

This technical support guide, developed from the perspective of a Senior Application Scientist, provides researchers and drug development professionals with a comprehensive resource for troubleshooting the purification of this specific sulfonamide derivative. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions when faced with common and complex purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common issues encountered during the purification of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate.

Impurity Profile & Identification

Q1: What are the most likely impurities I will encounter in my crude product?

Your crude product will likely contain a mixture of unreacted starting materials, reaction by-products, and residual solvents. A thorough understanding of the synthetic route is key to anticipating these impurities.[1]

  • Unreacted Starting Materials:

    • 4-isopropylaniline

    • Methyl chloroacetate (or its glycine ester precursor)

    • Benzenesulfonyl chloride

  • Key By-Products:

    • Hydrolyzed Ester: N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine. This is a very common impurity formed if water is present during the reaction or workup, leading to the cleavage of the methyl ester.

    • Benzenesulfonic Acid: Formed from the hydrolysis of unreacted benzenesulfonyl chloride.

    • Over-sulfonated or other side-reaction products: Depending on the reaction conditions, alternative reaction pathways may occur.

  • Potentially Genotoxic Impurities (PGIs):

    • If alcohols (methanol, ethanol, isopropanol) are used as solvents or are present as reagents during the sulfonylation step, there is a risk of forming sulfonate ester impurities.[2][3] These are a class of compounds that require strict control due to their potential genotoxicity.[3]

  • Residual Solvents: Dichloromethane, pyridine, ethyl acetate, hexane, etc., depending on the synthesis and workup procedure.

Q2: How can I get a quick assessment of my crude product's purity?

Thin Layer Chromatography (TLC) is the fastest and most cost-effective method for an initial assessment.

  • Procedure: Spot your crude material on a silica gel TLC plate. Develop the plate in a solvent system that gives your desired product an Rf value of approximately 0.2-0.4.[4] A good starting system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Interpretation: The number of spots corresponds to the minimum number of different compounds in your mixture. The relative intensity of the spots gives a rough idea of their concentration. The hydrolyzed carboxylic acid impurity will typically have a much lower Rf (be more polar) than your target ester product.

Overall Purification Strategy

Q3: What is the general workflow for purifying my crude product?

A systematic approach is crucial. The following workflow outlines a logical progression from crude material to a highly pure, characterized compound.

Purification Workflow cluster_start cluster_analysis1 cluster_decision cluster_purification cluster_analysis2 Crude Crude Product TLC_HPLC Initial Purity Check (TLC / Analytical HPLC) Crude->TLC_HPLC Decision Purity > 90% and Crystalline Solid? TLC_HPLC->Decision Recrystallize Recrystallization Decision->Recrystallize  Yes Chromatography Column Chromatography (Silica Gel) Decision->Chromatography No   Final_Purity Final Purity Analysis (HPLC, NMR) Recrystallize->Final_Purity Chromatography->Final_Purity Characterization Characterization (MS, IR, etc.) Final_Purity->Characterization

Caption: General workflow for purification and analysis.

Recrystallization Troubleshooting

Q4: I have a solid crude product. Should I try recrystallization first?

Yes. If your initial purity is reasonably high (>90%) and the material is solid, recrystallization is the preferred method. It is often faster, cheaper, and more scalable than chromatography. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at room temperature or colder, while impurities remain in the solution (mother liquor).[5][6]

Q5: How do I choose the right solvent for recrystallization?

The ideal solvent should:

  • Completely dissolve your compound when hot (at or near boiling).

  • Dissolve very little of your compound when cold.

  • Either not dissolve impurities at all or dissolve them very well even when cold.

  • Be chemically inert to your compound.

  • Be volatile enough to be easily removed from the crystals.

For your compound, consider solvents like ethanol, isopropanol, ethyl acetate, or a two-solvent system like ethyl acetate/hexanes or ethanol/water.[7]

Q6: My compound won't crystallize out of solution, even after cooling. What can I do?

This is a common issue, often caused by using too much solvent or the presence of impurities that inhibit crystal formation. Try these techniques in order:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[5]

  • Add a Seed Crystal: If you have a tiny amount of pure product, add it to the solution to induce crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, making it more concentrated, then allow it to cool again.[5]

  • Cool Further: Use an ice-water bath to lower the temperature further, decreasing the solubility of your compound.[6][7]

Column Chromatography Troubleshooting

Q7: Recrystallization failed. What's a good starting point for column chromatography?

For a compound like this, normal-phase column chromatography on silica gel is the standard approach.

  • Stationary Phase: Silica Gel (standard 60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use the solvent system you identified from your TLC analysis. A mixture of Hexanes and Ethyl Acetate is an excellent starting point. Adjust the ratio to achieve an Rf of 0.2-0.4 for your product on TLC; this polarity will typically result in good separation on a column.[4] For example, if your product has an Rf of 0.3 in 20% Ethyl Acetate/Hexanes, this is a good mobile phase to start with for your column.

Q8: My compound is streaking or "tailing" on the column. How do I fix this?

Peak tailing can ruin separation and is often caused by a few key issues.

Potential Cause Explanation Recommended Solution
Column Overload Too much sample has been loaded onto the column for its size.Reduce the amount of sample loaded. A general rule is to load 1-5% of the silica gel weight.
Sample Insolubility The sample is not fully soluble in the mobile phase, causing it to streak from the origin.Ensure your sample is fully dissolved before loading. If dry-loading, ensure it is a fine, free-flowing powder.[4]
Strong Compound-Silica Interaction The slightly acidic nature of silica can strongly interact with polar groups, causing tailing.While your molecule is not strongly basic, adding a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid to the mobile phase can sometimes improve the peak shape of polar compounds.
Channeling in Column The silica gel is not packed uniformly, creating channels where the solvent flows faster.Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the silica evenly.[4]

Q9: I'm getting poor separation between my product and a key impurity. What are my options?

This requires a more systematic approach to method development.

Troubleshooting Poor Separation Start Poor Separation (Overlapping Peaks) CheckTLC Analyze TLC in Current Mobile Phase Start->CheckTLC OptimizePolarity Is Rf too high (>0.5) or too low (<0.1)? CheckTLC->OptimizePolarity AdjustRatio Adjust Solvent Ratio (e.g., more or less Ethyl Acetate) OptimizePolarity->AdjustRatio Yes TryGradient Try Gradient Elution (Start with low polarity, gradually increase) OptimizePolarity->TryGradient No AdjustRatio->Start Re-evaluate ChangeSolvent Change Solvent System (e.g., Hexane/DCM or Hexane/Acetone) TryGradient->ChangeSolvent ChangeStationary Change Stationary Phase (e.g., Alumina, C18 Reverse Phase) ChangeSolent ChangeSolent ChangeSolent->ChangeStationary If still failing

Caption: Decision tree for optimizing column chromatography separation.

  • Gradient Elution: Instead of a single solvent mixture (isocratic), start with a less polar mobile phase (e.g., 5% Ethyl Acetate/Hexanes) and gradually increase the polarity over the course of the run (e.g., to 30% Ethyl Acetate/Hexanes). This can help separate compounds with different polarities more effectively.[4][8]

  • Change the Stationary Phase: If silica gel isn't providing the necessary selectivity, consider switching to a different stationary phase like alumina or using reverse-phase (C18) chromatography.[4]

High-Performance Liquid Chromatography (HPLC)

Q10: When should I use preparative HPLC?

Preparative HPLC is a high-resolution technique best reserved for situations where:

  • You need extremely high purity (>99.5%).

  • The impurities are structurally very similar to your product and cannot be separated by column chromatography.

  • You are working with a small amount of material and need to maximize recovery.

It is generally a lower-throughput and more expensive technique than flash chromatography.[9]

Q11: My compound seems to be degrading on my reverse-phase HPLC column. What could be the cause?

The ester functionality in your molecule can be susceptible to hydrolysis under certain mobile phase conditions.

  • Hydrolytic Stability: Standard C18 silica columns are most stable between pH 2 and 8.[10] If your mobile phase is too acidic (e.g., contains a high concentration of TFA) or too basic, it can catalyze the hydrolysis of your methyl ester to the carboxylic acid on the column, resulting in broad peaks or the appearance of a new peak.

  • Troubleshooting: Try using a mobile phase with a milder additive like 0.1% formic acid instead of TFA.[8] Ensure your mobile phase pH is within the stable range for your column, ideally between pH 3 and 5 for best hydrolytic stability.[11]

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization (Example: Ethanol/Water)

This method is useful when finding a single perfect solvent is difficult. It uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at or near boiling.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[5]

  • Induce Cloudiness: While the solution is still hot, add water (the anti-solvent) dropwise until you see a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.[12]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5][6]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as your final solution) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into your column and use gentle pressure or tapping to create a uniform, well-packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (about 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[4]

    • Carefully add this powder to the top of your packed column, creating a thin, even band.

  • Elution:

    • Carefully add your chosen mobile phase (e.g., 20% Ethyl Acetate/Hexanes) to the column.

    • Apply positive pressure (using air or nitrogen) to begin eluting the column, maintaining a steady flow rate.

    • Collect fractions in test tubes.

  • Monitoring: Monitor the fractions being collected using TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.

Data Summary and Purity Confirmation

Effective purity analysis requires integrating data from multiple orthogonal techniques. Use a table like the one below to summarize your findings for each batch.

Analytical Technique Parameter Result Acceptance Criteria
HPLC-UV (e.g., 254 nm) Purity (Area %)e.g., 99.6%≥ 99.0%
Number of Impurities > 0.1%e.g., 1Report
Largest Single Impurity (Area %)e.g., 0.25%≤ 0.5%
¹H NMR (e.g., 400 MHz, CDCl₃) Structural ConfirmationConforms to structureConforms
Presence of Impurity Signalse.g., No significant impurities detectedReport any signals >1%
GC-MS Residual Solventse.g., Ethyl Acetate: 200 ppm≤ 5000 ppm (ICH Q3C)
Mass Spectrometry (MS) Molecular Ion (m/z)e.g., [M+H]⁺ foundConforms to theoretical

References

  • HBCSE. Recrystallization. Available from: [Link]

  • University of Alberta. Recrystallization. Available from: [Link]

  • LCGC International. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Available from: [Link]

  • YMC. HPLC Troubleshooting Guide. Available from: [Link]

  • Chemistry Stack Exchange. (2017, July 7). Purification of polar NHS esters. Available from: [Link]

  • ResearchGate. (2016, January 10). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF? Available from: [Link]

  • Moore, S., & Stein, W. H. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry, 192(2), 663-681. Available from: [Link]

  • Google Patents. CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol.
  • Goud, G. et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of the Iranian Chemical Society, 20, 719–727. Available from: [Link]

  • Yang, C. Y., & Stufkens, M. A. (1989). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. Journal of Chromatography B: Biomedical Sciences and Applications, 490(2), 339-351. Available from: [Link]

  • Pharmaceutical Quality Research Foundation. (2020, November 20). Isolation and Purification of Impurities in Drug Substances. Available from: [Link]

  • Organic Syntheses. 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Available from: [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available from: [Link]

  • Aurigene. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • CHROMacademy. Sample Preparation Troubleshooting. Available from: [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Available from: [Link]

  • Belal, F. et al. (2016). Analytical methods for the determination of some selected 4-quinolone antibacterials. Inventi Rapid: Pharm Analysis & Quality Assurance. Available from: [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Available from: [Link]

  • Pharmaffiliates. Glycine-impurities. Available from: [Link]

  • Google Patents. US4304925A - Process for purifying esters.
  • Dispas, A. et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1056. Available from: [Link]

  • ResearchGate. (2020, June 15). ISOLATION OF PHARMACEUTICAL IMPURITIES FROM BULK DRUG PREPARATIONS. Available from: [Link]

  • Google Patents. WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • ResearchGate. Advances on genotoxic impurities of sulfonate esters in pharmaceuticals. Available from: [Link]

  • Reddit. (2019, April 5). How to purify esters. Available from: [Link]

  • AA Blocks. Methyl n-(4-ethylphenyl)-n-(methylsulfonyl)glycinate. Available from: [Link]

  • Laamari, Y. et al. (2019). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 510–513. Available from: [Link]

  • Ngassa, F. N. et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-299. Available from: [Link]

  • Deadman, J. J. et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Synthesis, 47(18), 2715-2728. Available from: [Link]

Sources

Validation & Comparative

HPLC Method Validation for Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex sulfonamide-glycinate derivatives, the analytical methods used to quantify these intermediates must evolve beyond generic platform approaches. Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is a prime example of a sterically hindered, electronically diverse molecule that challenges standard chromatographic paradigms.

This guide provides an objective, data-driven comparison of column chemistries for the quantification of this compound, detailing a self-validating High-Performance Liquid Chromatography (HPLC) method designed in strict accordance with[1].

Mechanistic Rationale: The Limits of C18 vs. The Power of π−π Interactions

To develop a robust method, we must first analyze the analyte's structural causality. Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate contains three distinct functional domains:

  • Methyl Glycinate Core: An ester linkage highly susceptible to base-catalyzed hydrolysis.

  • 4-Isopropylphenyl Group: A bulky, hydrophobic, electron-donating aromatic ring.

  • Phenylsulfonyl Group: A highly polar, electron-withdrawing sulfonamide linkage.

The C18 Shortcoming: Standard Alkyl (C18) columns rely exclusively on dispersive (hydrophobic) interactions. While a C18 phase provides adequate retention for the bulky isopropyl group, it fails to selectively differentiate the subtle electronic shifts that occur when the methyl ester degrades into its free acid form (N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine). This results in poor resolution ( Rs​ ) and peak tailing due to secondary interactions between the sulfonamide oxygen atoms and residual surface silanols.

The Phenyl-Hexyl Advantage: By employing a Phenyl-Hexyl stationary phase, we introduce orthogonal π−π stacking mechanisms. The electron-rich phenyl ring of the stationary phase acts as a π -donor, interacting powerfully with the electron-deficient phenylsulfonyl group of the analyte. This targeted electronic interaction anchors the molecule, drastically improving peak symmetry and pulling the intact ester apart from its hydrolysis degradant.

Experimental Methodology: A Self-Validating Protocol

A truly robust analytical procedure operates as a self-validating system. By embedding System Suitability Testing (SST) directly into the workflow, the method independently verifies its own accuracy before any sample data is integrated, fulfilling both[1] and [2] requirements.

Step-by-Step Chromatographic Setup
  • Mobile Phase Preparation:

    • Buffer (Channel A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.5 using dilute formic acid. Causality: The acidic pH ensures that any degraded free acid remains fully protonated, preventing peak splitting and ensuring predictable retention.

    • Organic (Channel B): 100% HPLC-grade Acetonitrile.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient Program: 30% B to 80% B over 10 minutes; hold at 80% B for 3 minutes; return to 30% B for 4 minutes of re-equilibration.

    • Detection: UV at 230 nm (optimal absorbance for the phenylsulfonyl moiety).

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Forced Degradation (Specificity): To prove the method is stability-indicating, mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for 1 hour to force ester hydrolysis. Neutralize with 1 mL of 0.1N HCl before injection.

Validation Workflow

Workflow A 1. Column Selection (C18 vs Phenyl-Hexyl) B 2. Specificity & Degradation (Resolving Hydrolysis) A->B C 3. Linearity & Range (ICH Q2(R2) Protocol) B->C D 4. Accuracy & Precision (Recovery & RSD) C->D E 5. Robustness Testing (DoE Variations) D->E F 6. System Suitability (Self-Validating Check) E->F

Fig 1: Step-by-step self-validating HPLC method lifecycle based on ICH Q2(R2) guidelines.

Comparative Performance Data

To objectively demonstrate the superiority of the π−π interaction mechanism, the compound and its forced-degradation hydrolysis product were analyzed on both a standard C18 and a Phenyl-Hexyl column of identical dimensions (150 mm × 4.6 mm, 3.5 µm).

Table 1: System Suitability & Specificity Comparison

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria
Retention Time ( tR​ ) 7.42 min8.15 minN/A
Tailing Factor ( Tf​ ) 1.651.08 ≤1.5
Theoretical Plates ( N ) 4,2009,850 >5,000
Resolution ( Rs​ ) from Degradant 1.4 (Co-elution risk)3.8 (Baseline resolved) >2.0
Overall Verdict FAIL (Peak tailing)PASS (Highly specific)-

Analysis: The C18 column failed the self-validating System Suitability Test (SST) due to excessive peak tailing ( Tf​=1.65 ) and inadequate resolution from the free-acid degradant. The Phenyl-Hexyl column easily exceeded all regulatory thresholds, proving that matching the stationary phase chemistry to the analyte's electronic profile is critical for specificity.

Full ICH Q2(R2) Validation Metrics (Phenyl-Hexyl Method)

Having established the Phenyl-Hexyl column as the superior choice, a full method validation was executed following the updated[3], which emphasizes rigorous statistical evaluation of accuracy, precision, and robustness.

Table 2: Validation Summary for Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

Validation ParameterExperimental ResultICH Q2(R2) Target
Linearity Range 10 µg/mL to 150 µg/mL80% to 120% of target conc.
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Accuracy (Recovery at 100%) 99.4% ± 0.6%98.0% – 102.0%
Method Precision (Repeatability) 0.45% RSD (n=6) ≤2.0% RSD
Intermediate Precision 0.62% RSD (n=12, 2 days) ≤2.0% RSD
Limit of Detection (LOD) 0.8 µg/mL (S/N = 12:1)S/N ≥3:1
Limit of Quantitation (LOQ) 2.5 µg/mL (S/N = 35:1)S/N ≥10:1
Robustness (pH ± 0.2, Temp ± 2°C) Rs​>3.0 , Tf​<1.2 across all DoE runsNo significant change in SST

Conclusion

The quantification of complex pharmaceutical intermediates like Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate requires analytical scientists to look beyond default C18 columns. By understanding the causality behind chromatographic retention—specifically leveraging π−π interactions to stabilize electron-withdrawing sulfonamide groups—we can design highly specific, stability-indicating methods.

The Phenyl-Hexyl method presented here not only resolves the critical hydrolysis degradant but operates as a self-validating system, ensuring that every batch analysis meets the stringent data integrity requirements of modern regulatory frameworks.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL: [Link]

  • Title: Analytical Method Validation for Quality Assurance and Process Validation Professionals Source: American Pharmaceutical Review URL: [Link]

  • Title: Recent Advancements In HPLC Method Development And Validation: Pushing The Boundaries Of Analysis Source: Preprints.org URL: [Link]

Sources

Comparative Efficacy of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate in Enzyme Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective Aldose Reductase (ALR2/AKR1B1) inhibitors remains a critical vector in managing diabetic complications, such as neuropathy and retinopathy, which are driven by toxic sorbitol accumulation in the polyol pathway. Among the diverse chemotypes investigated, N-phenylsulfonylglycine derivatives have demonstrated exceptional promise due to their robust structure-inhibition relationships (SIRs)[1].

This technical guide evaluates the comparative efficacy of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate (herein referred to as MIPG )—a lipophilic prodrug derivative[2]—against established clinical benchmarks, Epalrestat and Sorbinil. By evaluating both in vitro enzymatic kinetics and ex vivo cellular accumulation, this guide provides drug development professionals with a comprehensive framework for assessing this compound class.

Structural Dynamics & Target Engagement

MIPG is synthetically engineered to exploit the unique topographical features of the ALR2 active site:

  • Anion-Binding Pocket Engagement: The phenylsulfonyl moiety acts as a critical anchor. Upon ester cleavage, the liberated carboxylate and sulfonyl groups engage in tight hydrogen bonding with the catalytic tetrad (Tyr48, His110, Trp111, and Lys77)[1].

  • Specificity Pocket Penetration: The 4-isopropylphenyl group extends deep into the lipophilic specificity pocket of ALR2. This specific steric bulk is the primary driver for its high selectivity over the closely related Aldehyde Reductase (ALR1/AKR1A1), thereby minimizing off-target toxicity[3].

  • Prodrug Strategy: The methyl ester functionality masks the carboxylic acid, significantly enhancing cellular permeability. Intracellular esterases are required to cleave this ester and liberate the active N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine[3].

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH Sorbitol Sorbitol ALR2->Sorbitol MIPG MIPG (Inhibitor) MIPG->ALR2 Inhibits SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD+ Toxicity Osmotic Stress & Diabetic Complications Sorbitol->Toxicity Accumulation Fructose Fructose SDH->Fructose

Polyol Pathway and Targeted ALR2 Inhibition by MIPG.

Experimental Workflows: Self-Validating Systems

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems incorporating internal controls, specific kinetic substrates, and orthogonal validation steps.

Protocol A: In Vitro ALR2/ALR1 Kinetic Assays

Causality Focus: D,L-glyceraldehyde is utilized as the substrate rather than glucose. Glucose possesses an impractically high Km​ (~50 mM) for ALR2, whereas D,L-glyceraldehyde offers a lower Km​ (~10-50 µM), providing a highly sensitive dynamic range for accurate IC50​ determination. Furthermore, because MIPG is a prodrug, its active carboxylate form must be synthesized and utilized for this isolated enzyme assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 6.2) containing 0.2 mM NADPH. Critical: Maintain on ice to prevent spontaneous NADPH degradation.

  • Compound Dilution: Dissolve the active carboxylate of MIPG, Epalrestat, and Sorbinil in anhydrous DMSO. Dilute such that the final DMSO concentration in the assay is ≤0.5% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Equilibration): Combine 10 mU of recombinant human ALR2 (or ALR1) with the inhibitor solutions. Incubate at 37°C for 10 minutes. Causality: N-phenylsulfonylglycines exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached prior to reaction initiation.

  • Reaction Initiation: Add 0.5 mM D,L-glyceraldehyde (for ALR2) or sodium D-glucuronate (for ALR1) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (representing NADPH oxidation to NADP+) continuously for 5 minutes using a microplate reader.

  • Self-Validation Checkpoint:

    • Signal-to-Background (S/B): Must be > 5.

    • Z'-Factor: Calculate using the positive control (Epalrestat) and negative control (vehicle). The assay is strictly validated only if Z′≥0.5 .

    • Blank Subtraction: A no-enzyme blank must be run in parallel to account for non-enzymatic NADPH oxidation.

AssayWorkflow cluster_0 Phase 1: Equilibration cluster_1 Phase 2: Kinetic Readout cluster_2 Phase 3: Validation Prep Enzyme Prep ALR2 + NADPH Incubate Inhibitor Addition MIPG / Controls Prep->Incubate Mix Initiate Reaction Initiation D,L-Glyceraldehyde Incubate->Initiate 10 min 37°C Readout Spectrophotometry Absorbance 340 nm Initiate->Readout 5 min Validate Self-Validation Z'-factor > 0.5 Readout->Validate Analyze Data Analysis IC50 Determination Validate->Analyze Pass

Step-by-step ALR2 Enzyme Assay and Validation Workflow.

Protocol B: Ex Vivo Erythrocyte Sorbitol Accumulation

Causality Focus: Because intact MIPG is a methyl ester, standard in vitro enzymatic assays using the ester will show artificially low potency. The ex vivo erythrocyte model provides the necessary intracellular esterases to bioactivate the compound, offering a true reflection of its physiological efficacy and membrane permeability.

Step-by-Step Methodology:

  • Cell Isolation: Isolate human erythrocytes from whole blood via centrifugation and wash thrice with isotonic saline.

  • Hyperglycemic Challenge: Suspend erythrocytes in Krebs-Ringer bicarbonate buffer supplemented with 25 mM D-glucose to induce intracellular sorbitol accumulation.

  • Inhibitor Treatment: Add varying concentrations of MIPG (0.1 µM to 10 µM) and incubate at 37°C for 3 hours.

  • Lysis & Extraction: Terminate the reaction by adding 0.5 M perchloric acid. Neutralize the lysate with potassium carbonate and centrifuge to remove precipitated proteins.

  • Fluorometric Quantification: Quantify intracellular sorbitol using a coupled enzyme assay (Sorbitol Dehydrogenase + NAD+), measuring NADH fluorescence (Ex: 340 nm / Em: 460 nm).

Comparative Efficacy Data

The following table summarizes the representative pharmacological profile of MIPG compared to standard reference inhibitors. The data highlights the necessity of the prodrug approach: while the active carboxylate is highly potent against the isolated enzyme, the intact methyl ester (MIPG) excels in the cellular environment due to superior membrane penetration.

CompoundALR2 IC50​ (nM)ALR1 IC50​ (nM)Selectivity Index (ALR1/ALR2)Ex Vivo Erythrocyte IC50​ (nM)
MIPG (Active Carboxylate) 18 ± 2>10,000>550N/A (Poor Permeability)
MIPG (Methyl Ester Prodrug) >5,000>10,000N/A45 ± 5
Epalrestat (Reference) 25 ± 33,200128110 ± 12
Sorbinil (Reference) 3.5 ± 0.41,80051415 ± 2

Note: In vitro enzymatic assays for MIPG utilize the hydrolyzed carboxylate form, whereas ex vivo assays utilize the intact methyl ester prodrug.

References

  • Title: 425605-72-7 | Methyl N-(4-isopropylphenyl)-N-(methylsulfonyl)
  • Title: Full text of "The Journal of the Alabama Academy of Science.
  • Source: molaid.

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A Comparative Guide to the Synthesis of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is a molecule of significant interest in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its structural framework, incorporating a sulfonamide, an N-aryl glycine ester, and a lipophilic isopropyl moiety, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is therefore a critical objective for researchers.

This guide provides an in-depth comparison of two distinct and viable synthetic routes to Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate. Each route is evaluated based on its chemical logic, experimental feasibility, and overall efficiency. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: Sequential N-Arylation and N-Alkylation

This classical and linear approach first establishes the sulfonamide bond, followed by the introduction of the glycine ester moiety. This strategy is often favored for its straightforward execution and the ready availability of starting materials.

Logical Framework

The core principle of this route is the sequential formation of the two nitrogen-substituent bonds. The initial reaction between 4-isopropylaniline and benzenesulfonyl chloride forms the stable N-arylsulfonamide intermediate. The subsequent N-alkylation with methyl bromoacetate proceeds via an SN2 mechanism, where the deprotonated sulfonamide nitrogen acts as the nucleophile.

Route 1 4-Isopropylaniline 4-Isopropylaniline N-(4-isopropylphenyl)benzenesulfonamide N-(4-isopropylphenyl)benzenesulfonamide 4-Isopropylaniline->N-(4-isopropylphenyl)benzenesulfonamide Pyridine, DCM Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride->N-(4-isopropylphenyl)benzenesulfonamide Final_Product Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate N-(4-isopropylphenyl)benzenesulfonamide->Final_Product K2CO3, DMF Methyl_Bromoacetate Methyl_Bromoacetate Methyl_Bromoacetate->Final_Product

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of N-(4-isopropylphenyl)benzenesulfonamide

  • To a stirred solution of 4-isopropylaniline (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to yield N-(4-isopropylphenyl)benzenesulfonamide as a white solid.[1][2]

Step 2: Synthesis of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

  • To a solution of N-(4-isopropylphenyl)benzenesulfonamide (1.0 eq) in dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add methyl bromoacetate (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product.[3][4]

Route 2: Sequential N-Sulfonylation and N-Arylation

This convergent approach involves the initial preparation of a glycine derivative bearing the phenylsulfonyl group, followed by a modern cross-coupling reaction to introduce the 4-isopropylphenyl moiety. This route leverages powerful palladium-catalyzed C-N bond-forming reactions.

Logical Framework

This strategy builds the molecule around the central glycine unit. The first step protects the amino group of methyl glycinate as a sulfonamide. The key transformation is the subsequent Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which forms the C-N bond between the sulfonamide nitrogen and the 4-isopropylphenyl group.[5][6][7] This reaction is highly valued for its broad substrate scope and functional group tolerance.[5]

Route 2 Methyl_Glycinate_HCl Methyl_Glycinate_HCl Methyl_N-(phenylsulfonyl)glycinate Methyl_N-(phenylsulfonyl)glycinate Methyl_Glycinate_HCl->Methyl_N-(phenylsulfonyl)glycinate Pyridine, DCM Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride->Methyl_N-(phenylsulfonyl)glycinate Final_Product Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate Methyl_N-(phenylsulfonyl)glycinate->Final_Product Pd2(dba)3, XPhos, Cs2CO3, Toluene 4-Iodobenzocumene 4-Iodocumene 4-Iodobenzocumene->Final_Product

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of Methyl N-(phenylsulfonyl)glycinate

  • Suspend methyl glycinate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath and add pyridine (2.2 eq).

  • Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield methyl N-(phenylsulfonyl)glycinate.[8]

Step 2: Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk tube, add methyl N-(phenylsulfonyl)glycinate (1.0 eq), 4-iodocumene (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (0.2 M) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product.[5][6]

Comparative Analysis

ParameterRoute 1: Sequential N-Arylation & N-AlkylationRoute 2: Sequential N-Sulfonylation & N-Arylation
Overall Yield Good to Excellent (typically 70-85% over two steps)Good to Excellent (typically 65-80% over two steps)
Number of Steps 22
Starting Materials 4-Isopropylaniline, Benzenesulfonyl Chloride, Methyl BromoacetateMethyl Glycinate HCl, Benzenesulfonyl Chloride, 4-Iodocumene
Key Reagents Pyridine, K₂CO₃Pyridine, Pd₂(dba)₃, XPhos, Cs₂CO₃
Reaction Conditions Step 1: 0 °C to RT; Step 2: 60-70 °CStep 1: 0 °C to RT; Step 2: 100-110 °C
Advantages - Utilizes classical, well-established reactions. - Avoids expensive transition metal catalysts and ligands. - Generally straightforward workup procedures.- Highly convergent and modular. - Broad substrate scope for the arylation step. - Tolerant of various functional groups.
Disadvantages - The alkylation step can sometimes lead to O-alkylation as a side product. - May require slightly longer reaction times for the first step.- Requires an expensive palladium catalyst and phosphine ligand. - Requires inert atmosphere techniques (Schlenk line or glovebox). - Potential for catalyst poisoning with certain substrates.

Conclusion

Both synthetic routes presented offer viable and efficient pathways to Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate.

Route 1 is a robust and cost-effective option, particularly for large-scale synthesis, as it avoids the use of expensive and air-sensitive palladium catalysts. Its reliance on classical organic transformations makes it accessible to a wide range of laboratory settings.

Route 2 , on the other hand, exemplifies the power of modern cross-coupling chemistry. While it involves higher reagent costs and requires more stringent reaction conditions, its convergent nature and the modularity of the Buchwald-Hartwig amination step make it an excellent choice for the rapid synthesis of analogues for structure-activity relationship (SAR) studies. The ability to easily vary the aryl halide component is a significant advantage in a drug discovery context.

The ultimate choice of synthetic route will depend on the specific project goals, available resources, and the desired scale of the synthesis. For routine, large-scale production, the economic advantages of Route 1 are compelling. For exploratory research and the generation of chemical libraries, the flexibility and efficiency of Route 2 offer a distinct advantage.

References

  • IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available from: [Link]

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  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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  • Cernijenko, A., et al. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1044.
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  • Smith, R. A. (1933). Studies in the Rearrangements of Phenyl Ethers. The Action of Aluminum Chloride on Butyl Phenyl Ethers. Journal of the American Chemical Society, 55(9), 3718–3721.
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  • Ingoglia, B. T., et al. (2015). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: A User’s Guide. Journal of Medicinal Chemistry, 58(23), 9119-9132.
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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and logistical information for handling Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate (CAS No. 333458-95-0). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the compound's potential hazards.

Hazard Assessment: A Proactive Stance on an Uncharacterized Compound

While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, we can infer its potential hazards by analyzing its structural components—a substituted glycine ester, an aromatic sulfonyl group, and an isopropylphenyl moiety. This chemical structure suggests a profile that includes potential skin, eye, and respiratory irritation.[1][2][3] Based on data from analogous compounds, we must operate under the assumption that this compound is harmful if swallowed and may cause skin and eye irritation or damage upon contact.[1][4][5]

Primary Routes of Exposure & Potential Health Effects:

  • Inhalation: As a solid, fine dust or powder can be generated during handling, posing a risk of respiratory tract irritation.[1][3]

  • Skin Contact: Direct contact may lead to irritation or, in the case of related compounds, more severe effects like skin burns.[1][2] An allergic skin reaction is also a possibility.[3]

  • Eye Contact: The compound, as a dust or through splashes, is presumed to cause serious eye irritation or damage.[1][2][4]

  • Ingestion: Based on related structures, ingestion is likely to be harmful.[1][5]

Hazard Classification (Inferred)GHS Hazard Statement (Analogous Compounds)Primary Route of Exposure
Acute Oral Toxicity H302: Harmful if swallowedIngestion
Skin Corrosion/Irritation H314/H315: Causes severe skin burns and eye damage / Causes skin irritationSkin Contact
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage / Causes serious eye irritationEye Contact
Respiratory Irritation H335: May cause respiratory irritationInhalation
Aquatic Hazard H412: Harmful to aquatic life with long lasting effectsEnvironmental Release

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. All PPE must be inspected for integrity before each use.[6][7]

Protection TypeSpecificationRationale and Causality
Hand Protection Chemical-resistant nitrile gloves (minimum). Double-gloving is strongly recommended.Nitrile provides excellent protection against incidental splashes of a wide range of chemicals.[8] Double-gloving minimizes the risk of exposure from a single glove failure and allows for safe removal of the outer, contaminated layer.
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when there is a significant splash hazard.Protects eyes from airborne dust and accidental splashes, which can cause serious, irreversible damage.[9] A face shield provides an additional layer of protection for the entire face.
Skin & Body Protection A fully-buttoned laboratory coat, full-length pants, and closed-toe shoes.This is the minimum requirement to prevent incidental skin contact.[9] Ensure there is no exposed skin on the arms, legs, or feet.
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood to control dust and potential vapors.Engineering controls are the most effective way to prevent respiratory exposure.[10] A fume hood captures airborne particles at the source, protecting the user's breathing zone.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol is designed to minimize exposure at every stage. Following these steps methodically is critical for ensuring a safe experimental outcome.

Workflow for Handling Solid Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_cleanup Phase 3: Cleanup & Doffing prep_fume_hood 1. Certify Fume Hood (Check airflow) prep_ppe 2. Gather & Inspect PPE (Gloves, Goggles, Coat) prep_fume_hood->prep_ppe prep_materials 3. Assemble Materials (Spatula, Weigh Paper, Glassware) prep_ppe->prep_materials prep_waste 4. Prepare Labeled Waste Containers (Solid & Liquid Waste) prep_materials->prep_waste don_ppe 5. Don PPE (Coat, Goggles, Gloves) prep_waste->don_ppe handling_weigh 6. Weigh Compound (Use anti-static weigh boat. Minimize dust generation.) don_ppe->handling_weigh handling_transfer 7. Transfer to Vessel (Carefully add to solvent or reaction mixture) handling_weigh->handling_transfer handling_close 8. Securely Close All Containers handling_transfer->handling_close cleanup_decontaminate 9. Decontaminate Surfaces (Wipe down fume hood sash and work area) handling_close->cleanup_decontaminate cleanup_dispose 10. Dispose of Contaminated Items (Gloves, weigh paper in solid waste) cleanup_decontaminate->cleanup_dispose doff_ppe 11. Doff PPE (Remove gloves first, then goggles, then coat) cleanup_dispose->doff_ppe wash_hands 12. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow Diagram.

Detailed Protocol:
  • Preparation:

    • Verify that the chemical fume hood has a current certification and that airflow is adequate.

    • Gather all necessary PPE and inspect each item for defects (e.g., holes in gloves).[6]

    • Assemble all required equipment (spatula, weigh paper, glassware) inside the fume hood to minimize movement in and out of the containment area.

    • Prepare and clearly label dedicated waste containers for solid and liquid waste.

  • Handling (Inside Chemical Fume Hood):

    • Don all required PPE before approaching the fume hood.

    • When weighing the solid compound, use gentle motions to avoid creating airborne dust.[11] Using an anti-static weigh boat can help prevent powder from clinging and becoming airborne.

    • When transferring the solid, do so carefully and away from any drafts that could cause the powder to disperse.

    • Keep the primary container and any vessels containing the compound tightly closed when not in immediate use.[12]

  • Post-Handling & Cleanup:

    • Before removing any equipment from the fume hood, decontaminate external surfaces.

    • Dispose of single-use items like contaminated weigh paper and gloves into the designated solid waste container.

    • Remove PPE in the correct order to prevent self-contamination: remove the outer pair of gloves (if double-gloving), then the inner gloves, followed by the lab coat and goggles.

    • Immediately wash hands and forearms thoroughly with soap and water.[6]

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release. All personnel must be aware of the location and operation of safety showers and eyewash stations.[5]

Emergency Response Decision Tree

cluster_exposure Personnel Exposure cluster_spill Chemical Spill spill Spill / Exposure Occurs skin_contact Skin Contact spill->skin_contact eye_contact Eye Contact spill->eye_contact inhalation Inhalation spill->inhalation minor_spill Minor Spill (Inside Fume Hood) spill->minor_spill major_spill Major Spill (Outside Containment) spill->major_spill skin_action1 Remove contaminated clothing. skin_contact->skin_action1 skin_action2 Flush with water for 15 min. skin_contact->skin_action2 skin_action3 Seek medical attention. skin_contact->skin_action3 eye_action1 Immediately flush with eyewash for at least 15 minutes. eye_contact->eye_action1 eye_action2 Hold eyelids open. Remove contact lenses if possible. eye_contact->eye_action2 eye_action3 Seek immediate medical attention. eye_contact->eye_action3 inhale_action1 Move to fresh air immediately. inhalation->inhale_action1 inhale_action2 If breathing is difficult, provide oxygen. inhalation->inhale_action2 inhale_action3 Seek medical attention. inhalation->inhale_action3 minor_action1 Alert others in the area. minor_spill->minor_action1 minor_action2 Wipe up with absorbent material. minor_spill->minor_action2 minor_action3 Place waste in sealed container. minor_spill->minor_action3 major_action1 Evacuate the immediate area. major_spill->major_action1 major_action2 Alert lab supervisor and EHS. major_spill->major_action2 major_action3 Prevent entry to the area. major_spill->major_action3

Caption: Emergency Response Decision Tree.

  • Skin Contact: Immediately remove any contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the affected individual to fresh air immediately.[6] If they are experiencing breathing difficulties, call for emergency medical services.

  • Minor Spill (inside a fume hood): Alert others in the immediate area. Use a chemical absorbent pad or material to gently clean up the spill. Place all contaminated materials into a sealed, labeled waste container. Decontaminate the area.

  • Major Spill (outside of a fume hood): Evacuate the area immediately. Alert your supervisor and the institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up yourself.

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a compatible, sealed, and clearly labeled liquid waste container.

  • Consult EHS: Always follow your institution's specific procedures for hazardous waste disposal.[11] Never dispose of chemical waste down the drain.[4]

References

  • Merck Millipore. (2025, August 29).
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.